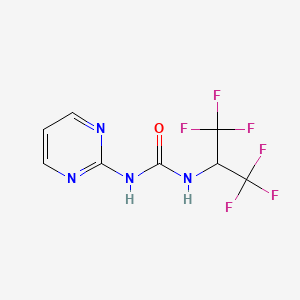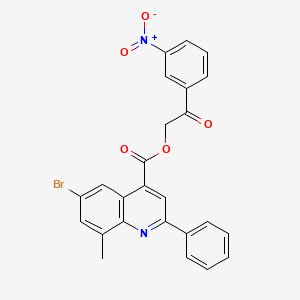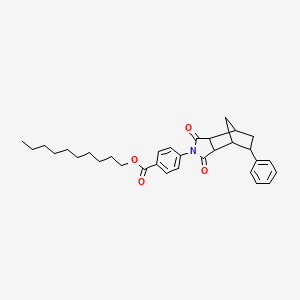![molecular formula C38H20N2O14 B12464553 3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is a complex organic compound characterized by multiple functional groups, including carboxylic acids, hydroxyl groups, and isoindole structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of carboxylic acid and hydroxyl functional groups through various organic reactions such as esterification, amidation, and hydrolysis. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure.
化学反应分析
Types of Reactions
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acids may produce primary alcohols.
科学研究应用
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.
相似化合物的比较
Similar Compounds
- 5-(4-Hydroxyphenyl)-1,3-dioxoisoindole-2-carboxylic acid
- 2-Hydroxy-5-(4-carboxyphenoxy)benzoic acid
- 1,3-Dioxoisoindole-5-carboxylic acid
Uniqueness
5-(5-{4-[2-(3-Carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyloxy]phenoxycarbonyl}-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
属性
分子式 |
C38H20N2O14 |
|---|---|
分子量 |
728.6 g/mol |
IUPAC 名称 |
5-[5-[4-[2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenoxy]carbonyl-1,3-dioxoisoindol-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H20N2O14/c41-29-11-3-19(15-27(29)35(47)48)39-31(43)23-9-1-17(13-25(23)33(39)45)37(51)53-21-5-7-22(8-6-21)54-38(52)18-2-10-24-26(14-18)34(46)40(32(24)44)20-4-12-30(42)28(16-20)36(49)50/h1-16,41-42H,(H,47,48)(H,49,50) |
InChI 键 |
VKSXDKYKNKTHSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=C(C=C7)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464478.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464480.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)
![4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12464489.png)
![10-acetyl-11-(3,4-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12464498.png)
![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B12464534.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12464536.png)
![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)

![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)

